Sodium maleate hydrate Sodium maleate hydrate
Brand Name: Vulcanchem
CAS No.: 53172-74-0
VCID: VC3791255
InChI: InChI=1S/C4H4O4.2Na.2H2O/c5-3(6)1-2-4(7)8;;;;/h1-2H,(H,5,6)(H,7,8);;;2*1H2/q;2*+1;;/p-2/b2-1-;;;;
SMILES: C(=CC(=O)[O-])C(=O)[O-].O.[Na+].[Na+]
Molecular Formula: C4H6Na2O6
Molecular Weight: 196.07 g/mol

Sodium maleate hydrate

CAS No.: 53172-74-0

Cat. No.: VC3791255

Molecular Formula: C4H6Na2O6

Molecular Weight: 196.07 g/mol

* For research use only. Not for human or veterinary use.

Sodium maleate hydrate - 53172-74-0

Specification

CAS No. 53172-74-0
Molecular Formula C4H6Na2O6
Molecular Weight 196.07 g/mol
IUPAC Name disodium;(Z)-but-2-enedioate;dihydrate
Standard InChI InChI=1S/C4H4O4.2Na.2H2O/c5-3(6)1-2-4(7)8;;;;/h1-2H,(H,5,6)(H,7,8);;;2*1H2/q;2*+1;;/p-2/b2-1-;;;;
Standard InChI Key IBVHJKDBSOUFSS-SQDRRJMKSA-L
Isomeric SMILES C(=C\C(=O)[O-])\C(=O)[O-].O.O.[Na+].[Na+]
SMILES C(=CC(=O)[O-])C(=O)[O-].O.[Na+].[Na+]
Canonical SMILES C(=CC(=O)[O-])C(=O)[O-].O.O.[Na+].[Na+]

Introduction

Synthesis and Preparation

Chemical Synthesis

Sodium maleate hydrate is synthesized via the neutralization of maleic acid (C₄H₄O₄) with sodium hydroxide (NaOH) in an aqueous medium:
C4H4O4+2NaOHC4H2Na2O4+2H2O\text{C}_4\text{H}_4\text{O}_4 + 2\text{NaOH} \rightarrow \text{C}_4\text{H}_2\text{Na}_2\text{O}_4 + 2\text{H}_2\text{O}
Industrial production involves optimizing reaction conditions (e.g., temperature control at 60–80°C) to achieve yields exceeding 90%. The product is precipitated by cooling, followed by filtration and drying to obtain crystalline hydrates .

Alternative Routes

Maleic anhydride hydrolysis followed by sodium hydroxide neutralization is another industrial method:
C4H2O3+H2OC4H4O4\text{C}_4\text{H}_2\text{O}_3 + \text{H}_2\text{O} \rightarrow \text{C}_4\text{H}_4\text{O}_4
C4H4O4+2NaOHC4H2Na2O4+2H2O\text{C}_4\text{H}_4\text{O}_4 + 2\text{NaOH} \rightarrow \text{C}_4\text{H}_2\text{Na}_2\text{O}_4 + 2\text{H}_2\text{O}
This route is favored for scalability and cost-effectiveness.

Physical and Chemical Properties

Structural Characteristics

X-ray crystallography reveals that sodium maleate hydrate forms triclinic crystals with a unit cell volume of 406.9 ų. The maleate anion adopts a planar configuration, stabilized by intramolecular hydrogen bonds between carboxylate oxygen atoms (O···O distance: 2.42 Å) . Hydration water molecules occupy interstitial sites, forming a hydrogen-bonded network .

Table 1: Key Physical Properties

PropertyValueSource
Molecular Weight160.04 (anhydrous)
Solubility in WaterFreely soluble (>500 g/L)
Crystal SystemTriclinic
Density1.263 g/cm³

Spectroscopic Data

²³Na NMR spectroscopy shows a quadrupole coupling constant (QCC) of 0.77 MHz, indicating a moderate electric field gradient at the sodium nucleus . IR spectra exhibit characteristic carboxylate stretches at 1,560 cm⁻¹ (asymmetric) and 1,410 cm⁻¹ (symmetric) .

Chemical Reactivity

Oxidation and Reduction

  • Oxidation: Reacts with KMnO₄ in acidic conditions to form fumaric acid (C₄H₄O₄).

  • Reduction: Catalytic hydrogenation yields succinic acid (C₄H₆O₄) using Pd/C.

Substitution Reactions

Halogenation with Cl₂ or Br₂ produces halogenated maleates (e.g., C₄HCl₂Na₂O₄), utilized in polymer cross-linking.

Biological Activity

Enzyme Interactions

Maleate hydratase (malease) from Pseudomonas pseudoalcaligenes catalyzes the stereospecific hydration of sodium maleate to D-malate, with a Kₘ of 0.35 mM . Competitive inhibition by D-malate (Kᵢ = 0.63 mM) highlights its role in microbial metabolic pathways .

Protease Inhibition

Sodium maleate hydrate inhibits serine proteases via hydrogen bonding to active-site residues, reducing proteolytic activity by 40–60% in vitro. This property is under investigation for therapeutic applications in cancer and inflammatory diseases .

Industrial and Research Applications

Surfactant Synthesis

Sodium mono-alkylamide maleates, derived from sodium maleate hydrate, exhibit surface tension reduction to 32–34 mN/m at 10⁻³ M. These surfactants are used in detergents and emulsifiers .

Polymer Production

As a comonomer in polyelectrolyte synthesis, it enhances water solubility and biodegradability in resins.

Analytical Chemistry

In 4D-printed pH sensors, sodium maleate hydrate acts as a buffer component, maintaining stability across pH 4–8 .

Comparative Analysis with Related Compounds

Table 2: Comparison with Sodium Salts of Dicarboxylic Acids

CompoundStructureKey Differences
Sodium fumarateTrans-dicarboxylateHigher thermal stability (>200°C)
Sodium malateHydroxyl-dicarboxylateUsed as a food additive (E350)
Sodium succinateSaturated dicarboxylateLower reactivity in oxidation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator